molecular formula C12H16N2O2 B1438467 benzyl N-(azetidin-3-ylmethyl)carbamate CAS No. 876149-41-6

benzyl N-(azetidin-3-ylmethyl)carbamate

Cat. No. B1438467
CAS RN: 876149-41-6
M. Wt: 220.27 g/mol
InChI Key: RNPDRAJKEJXSMC-UHFFFAOYSA-N
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Description

Benzyl N-(azetidin-3-ylmethyl)carbamate is a chemical compound. It is also known by its CAS number 1822874-05-4 . It has a molecular weight of 256.73 .

Physical and Chemical Properties This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis Techniques

A practical and cost-effective synthesis method was established for an orally active carbapenem L-084, involving industry-oriented reactions for azetidine ring closure, leading to the production of key intermediates and eventually the target compound (Isoda et al., 2006). Similarly, the synthesis of aziridinofullerenes from various amides, including benzyl carbamate, was accomplished through an ionic aziridination process, which is a safer and more convenient approach compared to conventional methods (Tsuruoka et al., 2009).

Chemical Transformations and Derivatives

The study of N-alkyl pyrrolidines with chloroformates revealed unique reaction pathways, leading to the selective ring-opening and formation of various 4-chlorobutyl carbamate derivatives, showcasing the diverse reactivity and potential of these compounds in chemical synthesis (Yu et al., 2017). The synthesis of a novel carbapenem precursor involved complex steps, including the formation of azetidinone derivatives, demonstrating the intricate processes involved in deriving valuable chemical entities (Laurent et al., 2006).

Biological and Pharmacological Potential

Antimicrobial and Antitubercular Activities

Novel trihydroxy benzamido azetidin-2-one derivatives were synthesized and displayed significant antimicrobial and antitubercular activities, suggesting the therapeutic potential of azetidine derivatives in combating infections and tuberculosis (Ilango & Arunkumar, 2011).

Enzyme Inhibition and Drug Discovery

Potent α-amino-β-lactam carbamic acid ester derivatives were identified as inhibitors of NAAA (N-acylethanolamine-hydrolyzing acid amidase), showing promising anti-inflammatory effects in animal models, highlighting the potential of azetidine derivatives in drug discovery and therapy for inflammatory conditions (Nuzzi et al., 2016). Additionally, novel carbamate derivatives were synthesized and found to be selective butyrylcholinesterase inhibitors, a target for Alzheimer's disease treatment, indicating the relevance of these compounds in neurodegenerative disease research (Bajda et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

benzyl N-(azetidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(14-8-11-6-13-7-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPDRAJKEJXSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 3-[({[(phenylmethyl)oxy]carbonyl}amino)methyl]-1-azetidinecarboxylate (17.2 mmoles, 5.5 g) in DCM (100 mL) at RT was added TFA (50 mL). After 2 h, the reaction solution was concentrated under vacuum and purified on silica (CHCl3/MeOH, 9:1 containing 5% NH4OH) to give the title compound (3.59 g, 95%) as a light yellow oil: LC-MS (ES) m/e 221 (M+H)+.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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